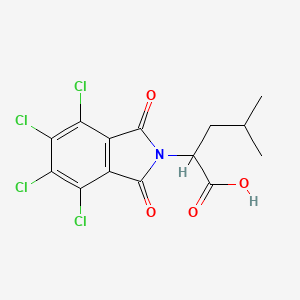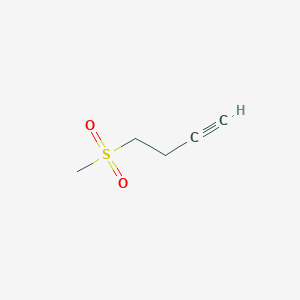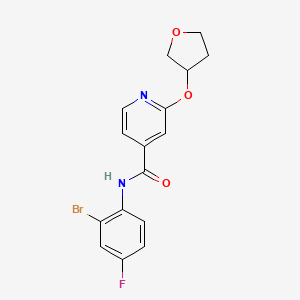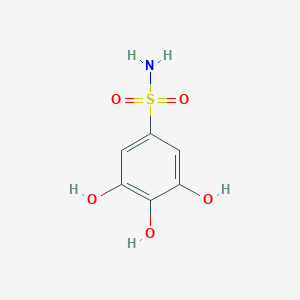
1-(7-Bromoquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of a bromine atom at the 7th position of the quinoline ring and an ethanone group at the 3rd position makes this compound unique and valuable for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(7-Bromoquinolin-3-yl)ethanone can be achieved through several methodsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like acetic acid or dichloromethane .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the compound .
Chemical Reactions Analysis
1-(7-Bromoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Bromoquinolin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving quinoline-based molecules.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Synthetic Organic Chemistry: The compound is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(7-Bromoquinolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethanone group play crucial roles in its binding affinity and specificity . The pathways involved can vary widely depending on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
1-(7-Bromoquinolin-3-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(6-Bromoquinolin-3-yl)ethanone: Similar structure but with the bromine atom at the 6th position.
1-(7-Chloroquinolin-3-yl)ethanone: Chlorine atom instead of bromine at the 7th position.
1-(7-Bromoquinolin-4-yl)ethanone: Ethanone group at the 4th position instead of the 3rd.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Properties
IUPAC Name |
1-(7-bromoquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-4-8-2-3-10(12)5-11(8)13-6-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQOPNMWQZTJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=C(C=CC2=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)

![N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2648032.png)
![methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B2648034.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)
![[2-(phenylsulfanyl)pyridin-3-yl]methanol](/img/structure/B2648038.png)
![tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate](/img/structure/B2648039.png)



![N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2648045.png)

![4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2648051.png)
